molecular formula C21H26F2N6O2 B10928191 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide

3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide

Cat. No.: B10928191
M. Wt: 432.5 g/mol
InChI Key: VNUZAGKJFBKQJF-UHFFFAOYSA-N
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Description

3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PROPANAMIDE stands out due to its unique difluoromethyl group and the presence of both pyrazole and pyridine rings. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C21H26F2N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H26F2N6O2/c1-13(17-7-9-27(2)25-17)24-18(30)8-10-28-19(31)11-15(20(22)23)16-12-29(26-21(16)28)14-5-3-4-6-14/h7,9,11-14,20H,3-6,8,10H2,1-2H3,(H,24,30)

InChI Key

VNUZAGKJFBKQJF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C4CCCC4)C(F)F

Origin of Product

United States

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